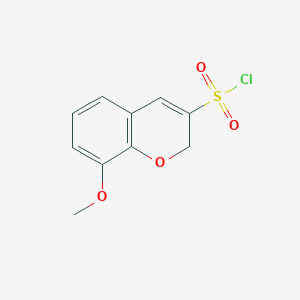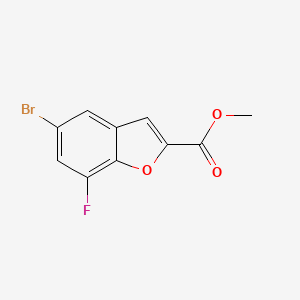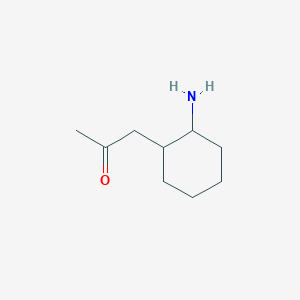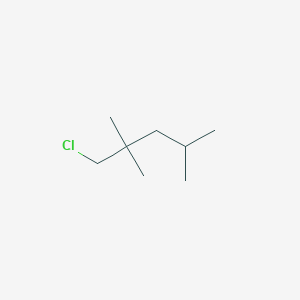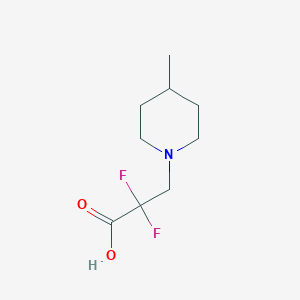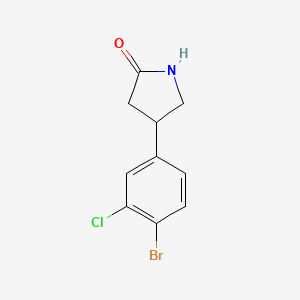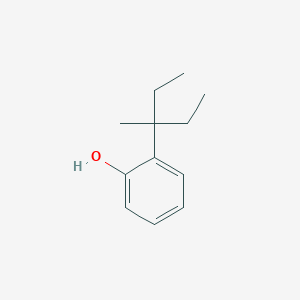
2-(3-Methylpentan-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is structurally related to tapentadol, a centrally acting analgesic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methylpentan-3-yl)phenol involves several steps. One common method includes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This intermediate is then activated and converted into sulfonate esters, which undergo reductive deoxygenation to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. Finally, demethylation of this compound produces this compound .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylpentan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpentan-3-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Related to tapentadol, it is investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-(3-Methylpentan-3-yl)phenol involves its interaction with specific molecular targets. For example, tapentadol, a related compound, acts as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor. This dual mechanism contributes to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tapentadol: A centrally acting analgesic with a similar structure.
Phenol: The simplest phenol, used as a starting material for many derivatives.
Hydroquinone: A phenol derivative used in various chemical processes
Uniqueness
2-(3-Methylpentan-3-yl)phenol is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to other phenols.
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-(3-methylpentan-3-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-4-12(3,5-2)10-8-6-7-9-11(10)13/h6-9,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
ITSDDSBBFJKVCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


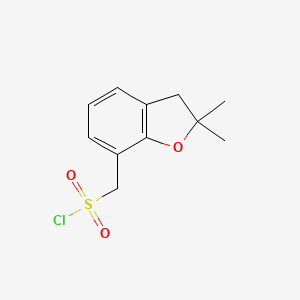
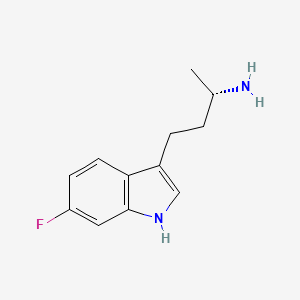
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)


